molecular formula C8H6ClNO5 B1296909 Methyl 5-chloro-2-hydroxy-3-nitrobenzoate CAS No. 5043-79-8

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Cat. No. B1296909
CAS RN: 5043-79-8
M. Wt: 231.59 g/mol
InChI Key: FIUDEVZDUKTMAC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO5 . It is a derivative of benzoic acid, and its structure consists of a benzene ring with a chlorine atom, a hydroxyl group, and a nitro group attached to it .


Molecular Structure Analysis

The molecular structure of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate consists of a benzene ring with a chlorine atom, a hydroxyl group, and a nitro group attached to it . The nitro and acetoxy groups attached to the benzene ring at neighboring positions are twisted from its plane .


Physical And Chemical Properties Analysis

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate has a molecular weight of 231.59 g/mol . Its exact mass and monoisotopic mass are 230.9934500 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Application 1: Inhibitor of α-glucosidase and α-amylase

  • Summary of the Application : A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones have been synthesized and evaluated for inhibitory effect against α-glucosidase and α-amylase activities . These compounds have potential anti-inflammatory activity and could be used in the treatment of Type II diabetes mellitus (T2DM) .
  • Methods of Application : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro for their inhibitory effect .
  • Results or Outcomes : Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some compounds showed dual inhibitory effect against both enzymes with minimal cytotoxicity .

Application 2: Synthesis of Indole Derivatives

  • Summary of the Application : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is used in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 3: Photopharmacology and Drug Delivery

  • Summary of the Application : The compound is a promising candidate for use as a switching molecule in photopharmacology and drug delivery .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 4: Chemical Synthesis Studies

  • Summary of the Application : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate may be used in chemical synthesis studies .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 5: Chemical Synthesis Studies

  • Summary of the Application : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate may be used in chemical synthesis studies .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is associated with several hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDEVZDUKTMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284452
Record name methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

CAS RN

5043-79-8
Record name 5043-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 100 g of methyl 5-chlorosalicylate and 250 ml of concentrated sulfuric acid (while keeping at a temperature below 0° C.) is added dropwise a mixture of 25 ml of funing nitric acid (d 1.50) and 25 ml of concentrated sulfuric acid at a temperature below 5° C. The resultant solution is stirred under ice cooling for 0.5 hour and poured into ice-cold water. The precipitated crystals are collected by filtration and dried to give 122 g of methyl 5-chloro-3-nitrosalicylate, melting at 108°-110° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl-5-Chloro-2-hydroxylbenzoate (30 g, 160 mmol) is suspended in sulfuric acid (140 mL) and cooled to 0° C. in an ice bath. Nitric acid (13 mL) in sulfuric acid (30 mL) is added drop wise to the suspension over 30 minutes while maintaining the reaction temperature at 0° C. The reaction is warmed to room temperature and stirred for 4 hours. An additional 6 mL of nitric acid is added drop wise to the reaction over 30 minutes and the reaction is heated to 45° C. for 16 hours. The reaction is poured onto crushed ice, and the resulting yellow precipitate collected and washed with copious amount of water and dried in vacuo to give the title compound (33 g 142 mmol, 89%). LCMS (ESMS): m/z 232.7 (M+H+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
川北武志, 黒板孝信, 安本光由, 佐野光春… - Chemical and …, 1992 - jlc.jst.go.jp
… Methyl 5-Chloro-2—hydroxy—3—nitrobenzoate (511) To a solution of 4: (74.6 g, 0.4mol) in conc. H2804 (200ml) kept below 0C was added a mixture of HNO3 (d 1.5, 27.7 g, 0.44mol) …
Number of citations: 33 jlc.jst.go.jp
K KWAKITA, T KURoITA, M YASUMOTO… - Chemical and …, 1992 - jstage.jst.go.jp
… Methyl 5-Chloro-2—hydroxy—3—nitrobenzoate (511) To a solution of 4: (74.6 g, 0.4mol) in conc. H2804 (200ml) kept below 0C was added a mixture of HNO3 (d 1.5, 27.7 g, 0.44mol) …
Number of citations: 1 www.jstage.jst.go.jp

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